molecular formula C19H24N4O2 B7543902 1-(2-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea

1-(2-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea

Cat. No.: B7543902
M. Wt: 340.4 g/mol
InChI Key: HXJMFUPVOHQIEJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and a pyridinyl group connected through a urea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-methoxyphenyl intermediate through the reaction of 2-methoxyphenol with an appropriate halogenating agent.

    Piperidinyl Group Introduction: The next step involves the introduction of the piperidinyl group. This can be achieved through a nucleophilic substitution reaction where the piperidine reacts with a suitable electrophile.

    Pyridinyl Group Attachment: The pyridinyl group is then attached to the intermediate through a coupling reaction, often facilitated by a palladium catalyst.

    Urea Linkage Formation: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperidine: Shares the methoxyphenyl and piperidinyl groups but lacks the pyridinyl group and urea linkage.

    1-(2-Methoxyphenyl)-3-(pyridin-4-YL)urea: Contains the methoxyphenyl and pyridinyl groups but lacks the piperidinyl group.

Uniqueness

1-(2-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea is unique due to the presence of all three functional groups (methoxyphenyl, piperidinyl, and pyridinyl) connected through a urea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-17-8-4-3-7-16(17)22-19(24)21-14-15-9-10-20-18(13-15)23-11-5-2-6-12-23/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJMFUPVOHQIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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